N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, along with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carboxylic acid with an amine under dehydrating conditions.
Introduction of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides or through reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The pyridin-2-ylmethyl and thiophen-3-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction might yield amine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- N-(pyridin-3-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
Uniqueness
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide might exhibit unique properties due to the specific positioning of the pyridin-2-ylmethyl and thiophen-3-ylmethyl groups, which could influence its binding affinity and selectivity for biological targets.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(15-5-3-8-20-15)18(10-13-6-9-21-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMCTHWDDJAEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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